molecular formula C10H18N4O3 B13149915 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

Cat. No.: B13149915
M. Wt: 242.28 g/mol
InChI Key: UFSCIJWXSSANTF-UHFFFAOYSA-N
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Description

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol is an organic compound that belongs to the triazine family. This compound is known for its versatile applications in organic synthesis, particularly in the formation of amides, esters, and other carboxylic derivatives. Its unique structure allows it to act as an effective condensing agent, facilitating various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol typically involves the reaction of 2-chloro-4,6-diethoxy-1,3,5-triazine with an appropriate amine, such as methylamine, in the presence of a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include carboxylic acids, amines, alcohols, and bases like N-methylmorpholine (NMM).

    Conditions: Reactions are typically carried out in organic solvents such as THF, methanol, or ethanol, under mild to moderate temperature conditions.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol involves the activation of carboxylic acids to form reactive intermediates, such as esters or anhydrides. These intermediates can then undergo nucleophilic attack by amines or alcohols to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18N4O3

Molecular Weight

242.28 g/mol

IUPAC Name

2-[(4,6-diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

InChI

InChI=1S/C10H18N4O3/c1-4-16-9-11-8(14(3)6-7-15)12-10(13-9)17-5-2/h15H,4-7H2,1-3H3

InChI Key

UFSCIJWXSSANTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C)CCO)OCC

Origin of Product

United States

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